8-((2-methoxyethyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
説明
This compound belongs to the xanthine derivative family, characterized by a purine core substituted at positions 1, 3, 7, and 6. Key structural features include:
- 1,3-Dimethyl groups: Common in xanthines like theophylline, these groups enhance metabolic stability and modulate adenosine receptor affinity.
- 7-(3-Phenylpropyl): A lipophilic arylalkyl chain that may influence membrane permeability and receptor binding.
特性
IUPAC Name |
8-(2-methoxyethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-22-16-15(17(25)23(2)19(22)26)24(18(21-16)20-11-13-27-3)12-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGHBWVJVKFAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCOC)CCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
8-((2-methoxyethyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative with a molecular formula of C19H25N5O3 and a molecular weight of approximately 371.441 g/mol. This compound is characterized by a purine core structure, which is a bicyclic arrangement of fused imidazole and pyrimidine rings. The presence of substituents such as methoxyethyl and phenylpropyl enhances its biological activity and potential therapeutic applications.
Biological Activity
The biological activity of this compound primarily revolves around its interactions with adenosine receptors and phosphodiesterase (PDE) inhibition. These mechanisms are crucial for modulating various physiological processes, including cell proliferation, apoptosis, and inflammatory responses.
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Adenosine Receptor Interaction :
- The compound exhibits binding affinity for various adenosine receptors (A1, A2A, A2B, A3). This interaction can influence signaling pathways that regulate cellular functions such as metabolism and immune response.
- Therapeutic Implications : Its potential use in treating conditions like cancer and cardiovascular diseases stems from its ability to modulate adenosine signaling pathways.
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Phosphodiesterase Inhibition :
- As a PDE inhibitor, it may help manage respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by increasing intracellular cyclic AMP levels.
- Research Findings : Studies indicate that PDE inhibition can lead to bronchodilation and anti-inflammatory effects, making this compound a candidate for further investigation in respiratory therapies.
Research Findings
Recent studies have explored the pharmacodynamics of this compound in various biological systems:
- Cell Proliferation Studies : Research has shown that the compound can modulate cell growth in cancer cell lines by influencing the cell cycle and apoptosis pathways.
- Binding Affinity Tests : Comparative studies against other PDE inhibitors indicate that this compound has a unique selectivity profile, enhancing its clinical viability.
Case Studies
-
In Vitro Studies :
- A study demonstrated that the compound effectively inhibited proliferation in specific cancer cell lines while promoting apoptosis through caspase activation pathways.
- Results indicated a significant decrease in tumor growth markers when treated with varying concentrations of the compound.
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Animal Models :
- In vivo studies using murine models have shown promising results in reducing inflammation and improving lung function in induced asthma models.
- The compound demonstrated a favorable safety profile with minimal adverse effects noted during the trials.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Caffeine | Caffeine Structure | Stimulant; non-selective adenosine receptor antagonist |
| Theophylline | Theophylline Structure | PDE inhibitor; used for respiratory diseases |
| 8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione | 8-Amino Structure | Investigated for various biological effects |
類似化合物との比較
Substituent Variations at the 8-Position
The 8-position is critical for modulating biological activity. Key analogs include:
Variations at the 7-Position
The 7-(3-phenylpropyl) group is a distinguishing feature. Comparisons include:
Key Insight : The 3-phenylpropyl chain may extend interaction with hydrophobic binding pockets in target proteins, as seen in antihistaminic theobromine derivatives .
Pharmacological and Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs range from 140 °C (trifluoropropyl derivatives) to 230 °C (styryl-substituted compounds) .
- Spectral Data :
- Drug-Likeness: Molecular Weight: ~388 g/mol (estimated), within Lipinski’s rule (<500 g/mol). H-Bond Donors/Acceptors: 2 donors (NH), 4 acceptors (carbonyls, methoxy) .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 8-((2-methoxyethyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione?
Answer:
The compound is synthesized via nucleophilic substitution and condensation reactions. Key steps include:
Core Purine Functionalization : Start with a 7-substituted-8-bromo-1,3-dimethylxanthine precursor. Introduce the 3-phenylpropyl group at position 7 via alkylation under reflux with a polar aprotic solvent (e.g., DMF) and a base (K₂CO₃) .
Amino Group Introduction : React the 8-bromo intermediate with 2-methoxyethylamine under controlled heating (60–80°C) in THF, using catalytic triethylamine to facilitate substitution .
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) and characterize using ¹H/¹³C NMR and HRMS .
Advanced: How can structural modifications at positions 7 and 8 influence adenosine receptor binding affinity?
Answer:
Systematic structure-activity relationship (SAR) studies reveal:
- Position 7 (3-phenylpropyl) : Bulky hydrophobic groups enhance binding to A₂A adenosine receptors by mimicking endogenous ligand interactions. Replacements with shorter alkyl chains (e.g., ethyl) reduce affinity by 10–20-fold .
- Position 8 (2-methoxyethylamino) : Electron-rich substituents improve solubility and hydrogen bonding with receptor residues (e.g., Glu169 in A₂A). Replacing methoxy with hydroxy groups decreases metabolic stability due to oxidation susceptibility .
Methodology : - Perform competitive binding assays (radiolabeled antagonists like [³H]ZM241385) on transfected HEK293 cells expressing human adenosine receptors.
- Analyze data using nonlinear regression (GraphPad Prism) to calculate IC₅₀ values .
Basic: What analytical techniques are critical for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) confirms substitution patterns: δ 3.25 (N–CH₃), δ 4.10 (OCH₂CH₂NH), and δ 7.25–7.40 (phenyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ m/z = 428.2085 (C₂₁H₂₉N₅O₃) with <2 ppm error .
- X-ray Crystallography : Resolve bond angles and torsional strain in the purine core (e.g., N7–C8–N8–C torsion ≈ 120°) .
Advanced: How can computational modeling predict off-target interactions with kinases?
Answer:
Docking Simulations : Use Schrödinger Suite or AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., CDK2, PKA). Prioritize targets with Glide scores < −7.0 kcal/mol .
Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50 ns, CHARMM36 force field) to assess stability of hydrogen bonds (e.g., between methoxy oxygen and Lys33 in CDK2) .
Machine Learning : Train models on ChEMBL kinase inhibition data to predict IC₅₀ values for untested kinases .
Advanced: How to resolve contradictions in reported biological activity across in vitro vs. in vivo models?
Answer:
Discrepancies often arise from:
- Metabolic Instability : Use LC-MS/MS to identify major metabolites (e.g., O-demethylation at the 2-methoxyethyl group) in liver microsomes. Modify the structure with deuterated methoxy groups to slow metabolism .
- Plasma Protein Binding : Measure unbound fraction via equilibrium dialysis. High binding (>95%) reduces free drug concentration, requiring dose adjustment .
- Experimental Design : Validate in vivo efficacy using transgenic A₂A receptor knockout mice to confirm target specificity .
Basic: What strategies optimize reaction yields during scale-up synthesis?
Answer:
- Solvent Optimization : Replace THF with 2-MeTHF for improved boiling point (80°C) and easier recycling .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation at position 7 .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates and adjust stoichiometry .
Advanced: How to design a stability-indicating assay for degradation pathway analysis?
Answer:
Forced Degradation : Expose the compound to heat (60°C, 10 days), acid (0.1M HCl, 24h), and oxidants (3% H₂O₂, 24h) .
HPLC Method : Use a C18 column (4.6 × 150 mm, 3.5 µm) with gradient elution (0.1% TFA in H₂O/acetonitrile). Detect degradation products at 254 nm .
LC-MS Identification : Fragment major degradants (e.g., m/z 396.18 for dealkylated product) and match to synthetic standards .
Advanced: What experimental approaches validate enantiomer-specific activity in chiral analogs?
Answer:
- Chiral Separation : Use a Chiralpak IA column (hexane/isopropanol, 85:15) to resolve enantiomers. Confirm purity via polarimetry .
- Biological Assays : Test separated enantiomers in cAMP accumulation assays (A₂A receptor-mediated). Often, (R)-enantiomers show 5–10x higher potency due to steric complementarity .
Basic: How to assess aqueous solubility for formulation studies?
Answer:
- Shake-Flask Method : Saturate PBS (pH 7.4) with the compound (24h, 37°C). Filter (0.22 µm) and quantify via UV-Vis (λmax = 270 nm) .
- Calculated logP : Use ChemAxon’s MarvinSketch (predicted logP = 2.1) to guide co-solvent selection (e.g., PEG 400) .
Advanced: What in silico tools predict metabolite formation and toxicity?
Answer:
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